N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
Chemical Structure and Synthesis N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (molecular formula: C₁₅H₁₁FN₃O₂S) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-fluorophenyl group. The acetamide moiety at position 2 is further functionalized with a thiophen-2-yl group.
Characterization
Key characterization methods for similar compounds include:
- IR spectroscopy: Detection of N–H (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and C–S (~620–1384 cm⁻¹) stretching vibrations .
- NMR spectroscopy: Distinct signals for aromatic protons (δ 6.8–8.0 ppm) and fluorophenyl groups (e.g., ¹⁹F NMR δ -110 to -120 ppm) .
- Mass spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~326.06 for the target compound) .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)13-17-18-14(20-13)16-12(19)8-11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLUUQMDXXUDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-fluorobenzohydrazide can react with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
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Acetylation: : The resulting oxadiazole derivative can then be acetylated using acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
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Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the oxadiazole ring or acetamide group.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
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Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential to modulate enzyme activities.
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Material Science: : Its unique structural properties make it a candidate for the development of new materials with specific electronic or photophysical properties.
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Pharmacology: : Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and safety profile.
Mechanism of Action
The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group enhances its binding affinity and specificity, while the thiophene moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,3,4-oxadiazole derivatives allows for extensive comparisons. Below is a detailed analysis of analogous compounds (Table 1) and their biological activities:
Table 1: Structural and Functional Comparison of Selected Oxadiazole Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The thiophen-2-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to bulkier substituents like benzofuran (e.g., compound 2a in ).
- Fluorine substitution (as in the target and GSK1570606A ) improves metabolic stability and membrane permeability, a critical factor in drug design.
- Chlorophenyl derivatives (e.g., ) exhibit stronger antimicrobial activity but higher cytotoxicity compared to fluorophenyl analogs.
Structural Modifications and Activity Trends :
- Sulfanyl vs. Direct Linkage : Sulfanyl-linked compounds (e.g., CDD-934506 ) show broader antimicrobial activity, while direct acetamide linkages (as in the target) may improve target specificity.
- Heterocyclic Variations : Thiazole-containing derivatives (e.g., GSK1570606A ) demonstrate superior anticancer activity due to enhanced binding to kinase domains.
Toxicity Profiles :
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the oxadiazole ring and thiophene moiety. Its molecular formula is , indicating the presence of fluorine and nitrogen, which are crucial for its biological interactions.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits potent activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |
| Escherichia coli | 0.50 μg/mL | 1.00 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL | 1.50 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting a potential for therapeutic application in treating infections caused by resistant strains.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties as well. Studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 µM.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 18 |
The mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased apoptosis in treated cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring can facilitate binding to enzymes or receptors involved in critical signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
